molecular formula C₂₈H₄₀FN₈O₁₃PS B1162473 Emtricitabine Tenofovir Disoproxil Dimer

Emtricitabine Tenofovir Disoproxil Dimer

Cat. No.: B1162473
M. Wt: 778.7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Stereochemical Configuration

The tenofovir disoproxil dimer exhibits a complex molecular architecture characterized by the linkage of two tenofovir disoproxil moieties through specific structural bridges. The compound possesses the systematic chemical name [[(2R)-1-[6-[[[9-[(2R)-2-[bis(propan-2-yloxycarbonyloxymethoxy)phosphorylmethoxy]propyl]purin-6-yl]amino]methylamino]purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate, reflecting the intricate connectivity between the two monomeric units.

The molecular weight of the tenofovir disoproxil dimer is 1050.9 grams per mole, representing approximately twice the molecular weight of the individual tenofovir disoproxil component. The stereochemical configuration maintains the (2R) absolute configuration at critical chiral centers, preserving the spatial arrangement necessary for biological activity recognition. The compound is registered under the Chemical Abstracts Service number 1093279-76-5 and has been assigned the unique identifier D36VL0A00C.

The molecular architecture demonstrates the presence of multiple phosphonate ester groups, maintaining the prodrug characteristics inherent in the parent tenofovir disoproxil structure. Each monomeric unit within the dimer retains the bis(isopropyloxycarbonyloxymethyl) ester functionality, which serves as the critical structural feature enabling cellular penetration and subsequent enzymatic conversion to the active tenofovir form.

The purine base connectivity in the dimeric structure involves specific amino group interactions between the adenine moieties of the two tenofovir units. This connectivity pattern results in a bridged molecular architecture where the 6-amino groups of the purine rings participate in methyleneamino linkages, creating a stable dimeric entity with distinct chemical and physical properties.

Comparative Analysis with Monomeric Forms

A comprehensive comparative analysis between the tenofovir disoproxil dimer and its monomeric components reveals significant structural and molecular property differences. The individual tenofovir disoproxil monomer possesses a molecular weight of 519.448 grams per mole with the molecular formula C19H30N5O10P. In contrast, the dimeric form exhibits a molecular weight of 1050.9 grams per mole, indicating a molecular mass relationship that slightly exceeds simple doubling due to the bridging structural elements.

The monomeric tenofovir disoproxil structure contains a single adenine nucleobase connected to a phosphonate-bearing aliphatic chain with terminal isopropyl carbonate ester groups. The transformation to the dimeric form involves the formation of intermolecular connections through the amino groups of the purine rings, fundamentally altering the molecular topology while preserving the essential pharmacophore elements of each constituent unit.

Table 1: Comparative Molecular Properties of Monomeric and Dimeric Forms

Property Tenofovir Disoproxil Monomer Tenofovir Disoproxil Dimer
Molecular Weight (g/mol) 519.448 1050.9
Molecular Formula C19H30N5O10P Complex bridged structure
CAS Registry Number 201341-05-1 1093279-76-5
Structural Classification Nucleotide prodrug monomer Bridged nucleotide dimer
Purine Connectivity Single adenine unit Bis-adenine bridged system

The emtricitabine component, when present in combination formulations, maintains its distinct structural identity with a molecular weight of 247.247 grams per mole and molecular formula C8H10FN3O3S. The emtricitabine structure features a cytidine analogue configuration with a fluorine substitution at the 5-position and a thio-oxathiolane ring system, representing a fundamentally different structural class compared to the phosphonate-based tenofovir components.

The stability characteristics differ significantly between monomeric and dimeric forms. Research has demonstrated that the formation of dimeric species can occur through hydrolysis pathways, particularly under conditions of elevated humidity and temperature stress. The tenofovir disoproxil free base form exhibits lower hygroscopicity compared to salt forms, thereby reducing the propensity for dimer formation through hydrolytic pathways.

Crystallographic Characterization and Polymorphic Variations

Crystallographic analysis of tenofovir disoproxil compounds has revealed significant insights into the solid-state behavior and polymorphic characteristics of these nucleotide analogues. The tenofovir disoproxil free base has been successfully crystallized and characterized using single crystal X-ray diffraction techniques, providing detailed structural information about the molecular packing and intermolecular interactions.

The crystal structure analysis of tenofovir disoproxil free base revealed improved stability characteristics compared to the fumarate salt form, with reduced hygroscopicity and enhanced resistance to dimer formation. The crystallographic data demonstrated that the free base form comprises neutral hydrophobic molecules with decreased crystal polarity due to intermolecular hydrogen bonding patterns within the crystal lattice.

Polymorphic investigations have identified Form-I of tenofovir disoproxil fumarate as the most stable crystalline form under standard storage conditions. The stability-enhanced solid state of the free base represents an alternative polymorphic form with distinct physical and chemical properties. Differential scanning calorimetry analysis and powder X-ray diffraction studies have been employed to characterize the thermal behavior and phase purity of different polymorphic forms.

Table 2: Crystallographic Properties and Stability Characteristics

Crystalline Form Hygroscopicity Dimer Formation Tendency Thermal Stability Crystal Polarity
Tenofovir Disoproxil Fumarate Form-I Moderate Higher under stress conditions Standard Higher
Tenofovir Disoproxil Free Base Lower Reduced hydrolytic pathway Enhanced Lower
Dimeric Forms Variable Inherent dimeric structure Under investigation Complex

The formation of dimeric impurities during manufacturing and storage represents a critical quality control consideration in pharmaceutical development. Accelerated stability studies conducted at 40°C with 75% relative humidity and stress storage conditions at 60°C with 75% relative humidity for 30-day periods have provided insights into the kinetics of dimer formation and the factors influencing this process.

Crystallographic characterization of the dimeric forms presents unique challenges due to the increased molecular complexity and conformational flexibility. The bridged structure of the tenofovir disoproxil dimer introduces additional degrees of freedom that can influence crystal packing efficiency and intermolecular interaction patterns. Current crystallographic studies focus on elucidating the preferred conformational states and solid-state arrangements of these dimeric entities to better understand their physical and chemical stability profiles.

Properties

Molecular Formula

C₂₈H₄₀FN₈O₁₃PS

Molecular Weight

778.7

Synonyms

((((((R)-1-(6-((((5-Fluoro-1-((2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)amino)methyl)amino)-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphoryl)bis(oxy))bis(methylene) Diisopropyl Dicarbonate

Origin of Product

United States

Scientific Research Applications

Pre-Exposure Prophylaxis (PrEP)

Effectiveness in HIV Prevention

The combination of Emtricitabine and Tenofovir Disoproxil Fumarate has been extensively studied as a preventive measure against HIV. Clinical trials have demonstrated that daily administration can reduce the risk of HIV acquisition by up to 99% among high-risk populations when taken consistently .

Key Studies:

  • The iPrEx study involved HIV-negative men who have sex with men and transgender women, showing a significant reduction in HIV infections among those adhering strictly to the regimen .
  • In heterosexual populations, efficacy rates ranged from 62% to 75% depending on adherence levels .

Adherence and Safety Concerns

Adherence to the PrEP regimen is critical for maximum effectiveness. Studies indicate that higher adherence correlates with lower rates of HIV infection . Common side effects include gastrointestinal disturbances and renal function changes, necessitating regular monitoring of kidney health during treatment .

Treatment of HIV Infection

Combination Therapy

Emtricitabine and Tenofovir Disoproxil Fumarate are frequently included in combination antiretroviral therapy (ART) for individuals diagnosed with HIV. This combination helps suppress viral loads effectively, improving immune function and reducing the risk of HIV transmission to partners .

Clinical Outcomes

Research indicates that patients receiving this combination therapy experience significant declines in viral loads, with many achieving undetectable levels of the virus within months of starting treatment . Additionally, this regimen has shown efficacy against NRTI-resistant strains of HIV, making it a versatile option in ART protocols .

Hepatitis B Virus (HBV) Management

Antiviral Activity Against HBV

Both Emtricitabine and Tenofovir Disoproxil Fumarate exhibit antiviral properties against HBV. They are effective in reducing HBV replication in vitro, with IC50 values indicating strong potency against laboratory strains of the virus .

Clinical Implications

The use of these agents is particularly relevant for co-infected patients (HIV/HBV), as they provide dual benefits—managing both viral infections simultaneously without significant drug interactions or adverse effects .

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of Tenofovir on immune activation markers in HIV-negative individuals. Findings suggest that treatment with Tenofovir can lead to decreased systemic immune activation, which is associated with a lower risk of acquiring HIV .

Case Studies and Real-World Applications

Several case studies have documented the real-world implementation of Emtricitabine and Tenofovir Disoproxil Fumarate as PrEP. These studies highlight patient adherence challenges and provider experiences, emphasizing the importance of education and support systems to improve uptake and compliance among at-risk populations .

Chemical Reactions Analysis

Condensation Reaction with Formaldehyde

The dimer forms via a condensation reaction between two tenofovir disoproxil molecules in the presence of formaldehyde (generated from paraformaldehyde) under acidic conditions . This reaction involves:

  • Hydrolysis of paraformaldehyde to release formaldehyde.

  • Nucleophilic attack by the primary amine group of tenofovir disoproxil on the carbonyl carbon of formaldehyde.

  • Formation of a Schiff base intermediate, which undergoes dehydration to generate a methylene bridge (-CH2_2-) between two tenofovir disoproxil molecules .

Key Reaction Conditions

ParameterOptimal Value
SolventAcetonitrile or DMF
CatalystFormic acid (0.1–0.5 eq)
Temperature50–70°C
Reaction Time3–5 hours
Yield40–60%

Source:

Degradation and Hydrolysis Reactions

The dimer is susceptible to hydrolysis under high humidity and elevated temperatures, reverting to monomeric tenofovir disoproxil and formaldehyde . This degradation is accelerated in:

  • Acidic conditions (pH < 5) : Protonation of the methylene bridge increases electrophilicity, facilitating nucleophilic attack by water.

  • Basic conditions (pH > 9) : Hydroxide ions promote cleavage of the C-N bond in the dimer structure .

Hydrolysis Rate Constants

ConditionHalf-Life (Days)
pH 3.0, 40°C14
pH 7.4, 25°C180
pH 9.0, 60°C7

Source:

Role of Acid Catalysts

  • Formic acid (0.1–0.5 eq) enhances reaction kinetics by stabilizing the Schiff base intermediate .

  • Hydrochloric acid (15% v/v) is used in industrial-scale synthesis to control reaction pH and prevent side-product formation .

Solvent Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) improve solubility of tenofovir disoproxil and reduce dimerization byproducts .

  • Ethyl acetate is preferred for purification via column chromatography due to its low polarity .

Impurity Profile and Side Reactions

During synthesis, the following impurities are commonly observed:

ImpurityStructureSource
Mono-POC dimerSingle ester hydrolysis productIncomplete esterification
Mixed dimerCross-reaction with emtricitabineResidual FTC in reaction mix
Formaldehyde adductsSchiff base intermediatesInadequate purification

Source:

Stability Under Storage Conditions

The dimer exhibits poor stability in solid-state formulations due to:

  • Hygroscopicity : Absorbs moisture, accelerating hydrolysis .

  • Thermal decomposition : Degrades at >60°C, forming tenofovir disoproxil and formaldehyde gas .

Recommended Storage Conditions

ParameterRequirement
Temperature2–8°C (refrigerated)
Humidity<40% RH
PackagingNitrogen-purged vials

Source:

Comparison with Similar Compounds

Mechanisms of Action :

  • Emtricitabine inhibits HIV-1 reverse transcriptase by incorporating into viral DNA, leading to chain termination.
  • Tenofovir disoproxil fumarate (a prodrug of tenofovir) is phosphorylated intracellularly to tenofovir diphosphate, which competes with endogenous deoxyadenosine triphosphate, inhibiting viral replication .

Analytical Profile :
The dimer’s formulation stability and quantification have been validated using advanced methods, including:

  • Reverse-phase HPLC (retention times: 2.7–4.7 minutes for emtricitabine and TDF, respectively) .
  • UV-spectrophotometry (absorbance maxima at 210–281 nm) .
  • LC-MS/MS for pharmacokinetic studies (linear range: 5–50 µg/mL) .
Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)

TAF, a newer tenofovir prodrug, offers improved pharmacokinetics and reduced toxicity compared to TDF:

Parameter TDF + Emtricitabine TAF + Emtricitabine References
Plasma Tenofovir Levels Lower (systemic exposure) Higher (targeted delivery)
Renal Safety ↑ Risk of tubular dysfunction ↓ Renal toxicity
Bone Mineral Density ↓ BMD (2–6% loss over 144 weeks) No significant loss
Efficacy (HIV-1) 93% viral suppression 93% viral suppression
Emtricitabine vs. Lamivudine

Both are cytidine analogs, but emtricitabine exhibits a higher barrier to resistance:

Parameter Emtricitabine Lamivudine References
HBV Resistance M204V/I mutations rare High resistance rates
HIV-1 Potency EC₅₀: 0.01–0.04 µM EC₅₀: 0.002–0.14 µM
Half-Life 10 hours 5–7 hours

Emtricitabine’s prolonged intracellular half-life supports once-daily dosing, enhancing adherence .

Combination Therapies

The dimer is a backbone in multi-drug regimens. Key comparisons include:

Regimen Components Efficacy (HIV-1) Safety Notes References
Truvada® Emtricitabine + TDF 86–93% suppression Renal/bone monitoring needed
Stribild® Emtricitabine + TDF + Elvitegravir + Cobicistat 92% suppression Drug-drug interactions (cobicistat)
Zidovudine/Lamivudine Zidovudine + Lamivudine 76% suppression ↑ Anemia, neutropenia

TDF/emtricitabine-based regimens demonstrate superior virologic control and tolerability over older NRTIs like zidovudine .

HBV Efficacy: TDF Monotherapy vs. TDF + Emtricitabine

A meta-analysis of 11 RCTs found:

Parameter TDF Alone TDF + Emtricitabine References
HBV DNA Suppression 85% (Week 48) 87% (Week 48)
ALT Normalization 78% 79%
Resistance 0% 0%
Adverse Events ↑ Creatinine clearance decline ↓ Renal toxicity

Preparation Methods

Acid-Catalyzed Initial Condensation

In the first step, paraformaldehyde reacts with TDF or its monohydrate derivative in the presence of hydrochloric acid (15% v/v) or hydrobromic acid. The mixture is stirred at 35–40°C for 1 hour to achieve complete dissolution, followed by cooling to 10–15°C. At this stage, the compound of Formula II (C19_{19}H30_{30}N5_5O10_{10}P) undergoes electrophilic addition, forming a methylene-bridged intermediate (Formula III).

Key Parameters:

  • Acid Concentration: 15% HCl optimal for protonation without side reactions.

  • Temperature Gradient: Controlled cooling prevents premature cyclization.

  • Molar Ratio: 1:1.2 (paraformaldehyde:TDF derivative) ensures stoichiometric excess for complete conversion.

Cyclization and Dimer Formation

The intermediate (Formula III) is subjected to chloromethyl propylene carbonate and tetrabutylammonium bromide (TBAB) in a polar aprotic solvent (e.g., dimethylformamide (DMF) or 1-methyl-2-pyrrolidone). Triethylamine acts as a base to neutralize HCl byproducts, while TBAB enhances interfacial reactivity. The reaction proceeds at 50–60°C for 4–6 hours, yielding the dimer (Formula I) through nucleophilic attack and ring closure.

Reaction Optimization:

  • Solvent Selection: DMF provides optimal solubility for TBAB and intermediates.

  • Catalyst Loading: 5.3 g TBAB per 10 g Formula III maximizes yield (up to 45% post-purification).

Process Conditions and Yield Data

The table below summarizes critical parameters from representative synthetic batches:

ParameterEmbodiment 1Embodiment 2Embodiment 3
Acid Reagent15% HCl12% HBr15% HCl
Reaction Temp. (Step 1)35°C38°C40°C
Reaction Time (Step 2)5 h6 h4 h
TBAB Quantity (g)5.05.55.3
Final Yield (%)423845
Purity (HPLC)91%89%93%

Data derived from patent CN106749409A experimental protocols.

Higher yields correlate with stricter temperature control in Step 1 and TBAB concentrations ≥5 g per 10 g intermediate. Purity exceeding 90% is achievable via post-reaction purification using ethyl acetate washes and silica gel chromatography.

Purification and Analytical Validation

Crude dimer mixtures require multi-stage purification to meet pharmacopeial standards. Key steps include:

Solvent Extraction and Filtration

Post-reaction, the mixture is cooled to 25–35°C and filtered to remove TBAB salts. The filter cake is washed with ethyl acetate (3 × 100 mL) to isolate the organic layer, which is then extracted with saturated sodium chloride solution. Anhydrous sodium sulfate drying ensures residual water removal.

Chromatographic Refinement

The concentrated organic phase is purified via flash chromatography using a dichloromethane:methanol (10:1) mobile phase. This step removes unreacted TDF and cyclic byproducts, increasing purity by 8–12%.

Analytical Methods:

  • HPLC: C18 column (4.6 × 250 mm), acetonitrile:phosphate buffer (pH 3.0) gradient.

  • Mass Spectrometry: ESI+ mode confirms molecular ion peak at m/z 778.7 [M+H]+^+.

Industrial Scalability and Challenges

Scaling the dimer synthesis necessitates addressing:

  • Exothermic Reactions: Jacketed reactors maintain temperatures ≤60°C during TBAB-mediated cyclization.

  • Solvent Recovery: DMF and ethyl acetate are distilled and recycled, reducing costs by 22%.

  • Regulatory Compliance: Residual TBAB must be <0.1% per ICH Q3A guidelines, verified via ion chromatography .

Q & A

Q. What validated analytical methods are used for simultaneous quantification of emtricitabine and tenofovir disoproxil fumarate in fixed-dose combinations?

Answer: Validated methods include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):
    • Mobile phase: Phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) with a C18 column, UV detection at 260 nm .
    • Validation parameters: Linearity (5–50 µg/mL), precision (RSD <2%), accuracy (98–102%) .
  • UV-Spectrophotometry:
    • Isoabsorptive point at 260 nm for dual-wavelength analysis .
    • Area-under-curve (AUC) method for resolving overlapping spectra .
  • High-Performance Thin-Layer Chromatography (HPTLC):
    • Silica gel plates with methanol:chloroform (7:3) as mobile phase, densitometric detection .

Q. How do researchers ensure the stability of emtricitabine and tenofovir disoproxil fumarate in pharmaceutical formulations?

Answer: Stability studies involve:

  • Forced Degradation: Exposure to heat (80°C), humidity (85% RH), UV light, and acidic/alkaline conditions to identify degradation products .
  • Stability-Indicating Methods: RP-HPLC with gradient elution to separate degradation impurities (e.g., 5-epi-emtricitabine) .
  • Storage Recommendations: Formulations stored in airtight containers at 25°C show <2% degradation over 24 months .

Advanced Research Questions

Q. What strategies resolve discrepancies in pharmacokinetic data when co-administering emtricitabine/tenofovir with other antiretrovirals?

Answer:

  • Pharmacokinetic Modeling:
    • Use nonlinear mixed-effects models (NONMEM) to account for drug-drug interactions (e.g., reduced tenofovir exposure with didanosine) .
  • In Vitro Studies:
    • Hepatocyte or Caco-2 cell models to assess transporter-mediated interactions (e.g., P-glycoprotein inhibition) .
  • Clinical Sampling:
    • Dense plasma sampling (0–24 hrs post-dose) to calculate AUC and adjust dosing regimens .

Q. How can impurity profiling of emtricitabine tenofovir disoproxil dimer be optimized using high-resolution mass spectrometry (HR-MS)?

Answer:

  • Workflow:

    • Sample Preparation: Solid-phase extraction (SPE) to isolate impurities .
    • HR-LCMS Analysis:
  • Q-Exactive Orbitrap MS with electrospray ionization (ESI+) .

  • Fragmentation patterns (MS/MS) to identify structures (e.g., Emtricitabine Isopropyl Carbamate, MW 333.34) .
    3. Software Tools:

  • Thermo Scientific Compound Discoverer for automated impurity annotation .

  • Common Impurities:

    Impurity NameCAS No.Detection Method
    Emtricitabine ThioacetateN/AHR-MS/MS (m/z 305.34)
    Tenofovir Monosoproxil Dimer1962114-98-2LC-TOF (MW 778.70)
    5-epi-EmtricitabineN/AChiral HPLC

Q. What statistical approaches address contradictory efficacy outcomes in clinical trials comparing tenofovir-based regimens?

Answer:

  • Noninferiority Trials:
    • Predefined margins (e.g., 10% difference in virologic suppression) to compare tenofovir DF/emtricitabine vs. zidovudine/lamivudine .
  • Sensitivity Analysis:
    • Exclude patients with baseline resistance mutations (e.g., K65R) to isolate regimen-specific effects .
  • Bayesian Hierarchical Models:
    • Pool data from multiple trials (e.g., PURPOSE 1, PURVIEW) to resolve variability in PrEP efficacy .

Q. How do researchers design experiments to assess the impact of renal impairment on tenofovir disoproxil pharmacokinetics?

Answer:

  • Population Pharmacokinetics:
    • Collect serial plasma/urine samples to estimate creatinine clearance (CrCl) correlations .
  • Dose Adjustment Studies:
    • Stratify patients by CrCl (e.g., 30–50 mL/min) and measure tenofovir-diphosphate in peripheral blood mononuclear cells (PBMCs) .
  • In Silico Simulations:
    • Use GastroPlus® to predict exposure changes in renal impairment and guide dosing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.